molecular formula C8H7ClN4S B095659 5-(4-Chlorophenylthiomethyl)Tetrazole CAS No. 18527-31-6

5-(4-Chlorophenylthiomethyl)Tetrazole

Cat. No. B095659
CAS RN: 18527-31-6
M. Wt: 226.69 g/mol
InChI Key: CHUZWYSHNLSTHB-UHFFFAOYSA-N
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Description

“5-(4-Chlorophenylthiomethyl)Tetrazole” is a chemical compound with the molecular formula C8H7ClN4S . It has an average mass of 226.686 Da and a monoisotopic mass of 226.007996 Da .


Synthesis Analysis

The synthesis of tetrazole derivatives, including “5-(4-Chlorophenylthiomethyl)Tetrazole”, can be approached in eco-friendly ways such as the use of water as a solvent, moderate conditions, non-toxic, easy extractions, easy setup, low cost, etc. with good to excellent yields . The most direct and convenient route to 5-substituted-1H-tetrazoles is [2+3]-cycloaddition between a nitrile and an azide .


Molecular Structure Analysis

The tetrazole is a five-membered aza compound with 6π electrons, and 5-substituted tetrazole reactivity is similar to aromatic compounds . The acidic nature of tetrazole is mainly affected by substitution compound nature at the C-5 position .


Chemical Reactions Analysis

Tetrazoles, including “5-(4-Chlorophenylthiomethyl)Tetrazole”, easily react with acidic materials and strong oxidizers (acidic chloride, anhydrides, and strong acids) to liberate corrosive and toxic gases and heat . They undergo reaction with few active metals and produce new compounds which are explosives to shocks .


Physical And Chemical Properties Analysis

“5-(4-Chlorophenylthiomethyl)Tetrazole” has a molecular formula of C8H7ClN4S and an average mass of 226.686 Da . More specific physical and chemical properties were not found in the search results.

Scientific Research Applications

Photoclick Chemistry

5-(4-Chlorophenylthiomethyl)Tetrazole: is utilized in photoclick chemistry, a subset of click chemistry that leverages light to trigger chemical reactions . This compound, when exposed to light, can undergo a reaction with dipolarophiles to produce complex molecular systems under mild conditions. The high stability of the substrates and the fast reaction kinetics make it an excellent choice for applications requiring precise spatio-temporal control, such as bioorthogonal ligations for labeling biomolecules and nucleic acids .

Medicinal Chemistry

In medicinal chemistry, 5-(4-Chlorophenylthiomethyl)Tetrazole derivatives are explored for their potential therapeutic applications. The tetrazole moiety is a bioisostere for the carboxylate group, which means it can mimic the properties of carboxylic acids in biological systems. This property is particularly useful in the design of new drugs, including angiotensin-converting enzyme (ACE) inhibitors .

Material Sciences

The unique properties of tetrazoles make them suitable for developing new materials. For instance, the electron-withdrawing capacity of the tetrazole ring can be harnessed to create polymers with specific electrical properties. Additionally, the stability of tetrazole-based compounds under various conditions is advantageous for creating durable materials .

Agricultural Chemistry

Tetrazole derivatives, including 5-(4-Chlorophenylthiomethyl)Tetrazole , have been investigated for their use in agriculture. They can act as chemical pinching agents to regulate plant growth and development. For example, they have been tested for their effects on photosynthesis rates and transpiration in plants, which could lead to more efficient agricultural practices .

Environmental Science

In environmental science, tetrazole compounds are studied for their ability to form stable metal complexes. These complexes can be used for environmental remediation, such as the removal of heavy metals from contaminated water sources. The strong negative inductive effect of the tetrazole ring aids in stabilizing these complexes .

Nanotechnology

The reactivity of tetrazoles, including 5-(4-Chlorophenylthiomethyl)Tetrazole , is leveraged in nanotechnology for the synthesis of nanoparticles. These nanoparticles can have various applications, from drug delivery systems to sensors. The ability of tetrazoles to undergo click reactions under mild conditions is particularly useful in the controlled synthesis of nanoparticles .

Safety and Hazards

While specific safety and hazard information for “5-(4-Chlorophenylthiomethyl)Tetrazole” was not found, tetrazoles in general decompose on heating and emit toxic nitrogen fumes . They burst vigorously on exposure to shock, fire, and heat on friction .

Future Directions

Tetrazole and its derivatives play a very important role in medicinal and pharmaceutical applications . Most of the considered compounds are at present actively studied, are in various stages of clinical trials, or have recently been approved for use as pharmaceuticals . The synthesis of new drugs is a traditional area that fosters the development of the chemistry of tetrazoles .

properties

IUPAC Name

5-[(4-chlorophenyl)sulfanylmethyl]-2H-tetrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN4S/c9-6-1-3-7(4-2-6)14-5-8-10-12-13-11-8/h1-4H,5H2,(H,10,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHUZWYSHNLSTHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1SCC2=NNN=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60370958
Record name 5-{[(4-Chlorophenyl)sulfanyl]methyl}-2H-tetrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60370958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

18527-31-6
Record name 5-{[(4-Chlorophenyl)sulfanyl]methyl}-2H-tetrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60370958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-{[(4-chlorophenyl)sulfanyl]methyl}-1H-1,2,3,4-tetrazole
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